molecular formula C8H13N3S B3037877 methyl N-cyanopiperidine-1-carbimidothioate CAS No. 65159-19-5

methyl N-cyanopiperidine-1-carbimidothioate

Cat. No.: B3037877
CAS No.: 65159-19-5
M. Wt: 183.28 g/mol
InChI Key: KLOSDVJYAKSLIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-cyanopiperidine-1-carbimidothioate is a chemical compound with the molecular formula C8H13N3S and a molecular weight of 183.27 g/mol . It is used in various scientific research applications, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-cyanopiperidine-1-carbimidothioate typically involves the reaction of piperidine with cyanogen bromide and methyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and solvents, and the reaction is carried out in large reactors with precise temperature and pressure control to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl N-cyanopiperidine-1-carbimidothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides, nucleophiles such as amines or thiols

Major Products Formed

Scientific Research Applications

Methyl N-cyanopiperidine-1-carbimidothioate is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl N-cyanopiperidine-1-carbimidothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • N-cyanopiperidine-1-carbimidothioate
  • Methyl N-cyanopiperidine-1-carbimidate
  • Piperidine-1-carbimidothioate

Uniqueness

Methyl N-cyanopiperidine-1-carbimidothioate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a piperidine ring, a cyanide group, and a carbimidothioate moiety makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

methyl N-cyanopiperidine-1-carboximidothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S/c1-12-8(10-7-9)11-5-3-2-4-6-11/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOSDVJYAKSLIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NC#N)N1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101251025
Record name Methyl N-cyano-1-piperidinecarboximidothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101251025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65159-19-5
Record name Methyl N-cyano-1-piperidinecarboximidothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65159-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl N-cyano-1-piperidinecarboximidothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101251025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl N-cyanopiperidine-1-carbimidothioate
Reactant of Route 2
Reactant of Route 2
methyl N-cyanopiperidine-1-carbimidothioate
Reactant of Route 3
methyl N-cyanopiperidine-1-carbimidothioate
Reactant of Route 4
methyl N-cyanopiperidine-1-carbimidothioate
Reactant of Route 5
methyl N-cyanopiperidine-1-carbimidothioate
Reactant of Route 6
Reactant of Route 6
methyl N-cyanopiperidine-1-carbimidothioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.